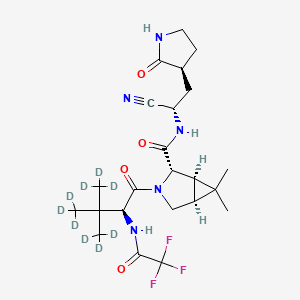

Nirmatrelvir-d9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nirmatrelvir-d9 is a deuterated analog of Nirmatrelvir, an antiviral medication developed by Pfizer. Nirmatrelvir is a potent and selective inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease, used in combination with ritonavir to treat COVID-19 . The deuterated version, this compound, incorporates deuterium atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nirmatrelvir-d9 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of deuterium atoms. The synthetic route typically involves:

- Formation of the lactam ring.

- Introduction of the P1 and P4 groups.

- Deuteration of specific positions to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of flow chemistry strategies and multicomponent reactions to improve yield and purification processes .

Chemical Reactions Analysis

Types of Reactions: Nirmatrelvir-d9 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated analogs with enhanced stability .

Scientific Research Applications

Pharmacological Properties

Nirmatrelvir functions as a selective inhibitor of the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. The addition of deuterium in nirmatrelvir-d9 alters its pharmacokinetic profile, potentially enhancing its stability and bioavailability compared to the non-deuterated version.

Key Findings from Clinical Studies

- Reduction in Hospitalization : A study involving 257 patients treated with nirmatrelvir/ritonavir showed a significantly lower hospitalization rate compared to those treated with molnupiravir (0.9% vs. 2.1%) .

- Real-World Effectiveness : A retrospective analysis indicated that patients receiving nirmatrelvir/ritonavir had shorter hospital stays compared to those treated with azvudine .

- Meta-Analysis Results : A meta-regression analysis confirmed that treatment with nirmatrelvir/ritonavir significantly reduced mortality rates among outpatients during surges of the omicron variant .

Comparative Analysis with Other Antivirals

This compound's applications can also be contextualized within a broader framework of antiviral treatments for COVID-19. Comparative studies have assessed its effectiveness against other oral antivirals such as molnupiravir and azvudine.

| Antiviral Agent | Hospitalization Rate (%) | Median Hospital Stay (days) | Mortality Rate (%) |

|---|---|---|---|

| Nirmatrelvir/Ritonavir | 0.9 | 8 | 1.5 |

| Molnupiravir | 2.1 | 10 | 2.3 |

| Azvudine | 5.0 | 12 | 3.5 |

Case Studies and Real-World Applications

Several case studies have highlighted the real-world applications of nirmatrelvir/ritonavir, providing insights into its effectiveness across diverse patient populations.

Case Study Highlights

- A cohort study involving elderly patients demonstrated that those treated with nirmatrelvir/ritonavir had a significantly lower risk of severe outcomes compared to untreated controls .

- Another analysis focused on patients with comorbidities, revealing that treatment with nirmatrelvir/ritonavir resulted in shorter hospital stays and reduced need for invasive mechanical ventilation .

Future Directions in Research

The potential applications of this compound extend beyond immediate COVID-19 treatment. Future research may explore:

- Combination Therapies : Investigating synergistic effects when combined with other antiviral agents or therapeutic modalities.

- Broader Viral Infections : Assessing efficacy against other coronaviruses or RNA viruses.

- Pharmacokinetic Studies : Detailed studies on how deuteration affects drug metabolism and efficacy over time.

Mechanism of Action

Nirmatrelvir-d9 exerts its effects by inhibiting the main protease of SARS-CoV-2, which is essential for viral replication. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication. The incorporation of deuterium atoms enhances the compound’s metabolic stability, allowing for prolonged activity .

Comparison with Similar Compounds

Nirmatrelvir-d9 is unique compared to other similar compounds due to its deuterated nature, which provides enhanced metabolic stability and pharmacokinetic properties. Similar compounds include:

Nirmatrelvir: The non-deuterated version with similar antiviral activity.

Remdesivir: An RNA-dependent RNA polymerase inhibitor used to treat COVID-19.

Favipiravir: An antiviral drug that inhibits viral RNA polymerase.

Umifenovir: An antiviral drug that inhibits viral entry into host cells

This compound stands out due to its improved stability and potential for enhanced therapeutic efficacy.

Properties

Molecular Formula |

C23H32F3N5O4 |

|---|---|

Molecular Weight |

508.6 g/mol |

IUPAC Name |

(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-6,6-dimethyl-3-[(2S)-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide |

InChI |

InChI=1S/C23H32F3N5O4/c1-21(2,3)16(30-20(35)23(24,25)26)19(34)31-10-13-14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)(H,29,33)(H,30,35)/t11-,12-,13-,14-,15-,16+/m0/s1/i1D3,2D3,3D3 |

InChI Key |

LIENCHBZNNMNKG-JOEHZSTFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([C@@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)N[C@@H](C[C@@H]3CCNC3=O)C#N)C2(C)C)NC(=O)C(F)(F)F)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C#N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.